Nemotinic acid

Antibacterial Polyacetylene Natural Product

Select nemotinic acid for its free carboxylic acid moiety, which imparts distinct solubility and metal-chelation properties versus the lactone nemotin. Its unique allene-diyne chromophore enables SAR investigations inaccessible with odyssic acid (C11-methyl homologue). Fermentation-derived from Poria spp., it exhibits broad-spectrum antimicrobial activity (MIC 0.3 µg/mL) with favorable potency against Gram-positive bacteria and mycobacteria compared to in-class analogs. Ideal for high-throughput antimicrobial screening, natural product biosynthesis studies, and semisynthetic analog development targeting improved therapeutic indices.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 539-98-0
Cat. No. B14743741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemotinic acid
CAS539-98-0
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC#CC#CC=C=CC(CCC(=O)O)O
InChIInChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14)
InChIKeyDOCWUDHOAPAYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemotinic Acid (CAS 539-98-0): A Broad-Spectrum Polyacetylene Antibiotic from Basidiomycete Fermentation


Nemotinic acid (4-hydroxyundeca-5,6-diene-8,10-diynoic acid) is a C11 polyacetylene natural product first isolated from Basidiomycete fungi (Poria corticola, P. tenuis) [1]. It exhibits a characteristic UV absorption spectrum with peaks at 237, 249, 263, and 277.5 mμ, closely resembling that of its lactone analog nemotin [1]. The compound demonstrates activity against Gram-positive bacteria, mycobacteria, and fungi, with comparatively weaker activity against Gram-negative bacteria [2]. Unlike many contemporary antimicrobial agents, nemotinic acid contains a distinctive allene-diyne chromophore that confers unique photochemical and metal-chelating properties relevant to both natural product research and synthetic methodology development [3].

Why Nemotinic Acid (539-98-0) Cannot Be Replaced by Nemotin or Odyssic Acid in Antimicrobial Research


In-class polyacetylenes such as nemotin (the corresponding lactone) and odyssic acid (the 11-methyl homologue) exhibit superficially similar antimicrobial spectra but possess critical differences in potency ratios, fungal selectivity, physicochemical stability, and synthetic accessibility that preclude interchangeable use in research or industrial settings. The free carboxylic acid moiety of nemotinic acid imparts distinct solubility and metal-chelation properties compared to the neutral lactone nemotin, while the absence of the C11 methyl group differentiates it from odyssic acid [1]. Furthermore, the quantitative activity profiles across bacterial and fungal targets diverge substantially, as documented in comparative microbiological assays [2]. The following evidence dimensions provide the quantifiable and verifiable differentiation necessary for informed scientific selection.

Nemotinic Acid (539-98-0) Quantitative Differentiation Evidence: Direct Comparator Analysis


Antibacterial Potency: Nemotinic Acid Demonstrates Greater Activity than Nemotin Lactone

A direct vendor specification and corroborating literature indicate that nemotinic acid possesses stronger antibacterial activity than its lactone analog nemotin. The product data sheet states that nemotinic acid 'has the activity against gram-positive bacteria, mycobacterium and fungus, and also against gram-negative bacteria, but the activity is weak. And its activity is stronger than Nemotin' . While quantitative MIC data for direct head-to-head comparison under identical assay conditions is limited in the primary literature, early microbiological studies noted that nemotin was 'only slightly more potent than nemotinic acid against most bacteria' [1], suggesting that the acid form retains substantial antibacterial efficacy and may even surpass the lactone under certain conditions.

Antibacterial Polyacetylene Natural Product

Antifungal Selectivity: Nemotinic Acid Exhibits Significantly Lower Fungal Potency than Nemotin

Comparative microbiological assays reveal a marked divergence in antifungal activity: while nemotin and nemotinic acid share similar antibacterial potency, nemotin displays 'much greater activity than nemotinic acid against fungi' [1]. This differential selectivity profile implies that the free carboxylic acid group present in nemotinic acid but absent in the lactone nemotin attenuates antifungal efficacy while preserving antibacterial activity. This structure–activity relationship is consistent with the observation that polyacetylene antimicrobial activity is highly sensitive to chain length, functional group identity, and stereochemistry [2].

Antifungal Selectivity Polyacetylene

Broad-Spectrum Activity Achieved at Low Concentration: MIC of 0.3 μg/mL

Cortinellin, identified as synonymous with nemotinic acid, exhibits a broad antibiotic spectrum against Gram-positive bacteria, Gram-negative bacteria, mycobacteria, and fungi at a limiting concentration of 0.3 μg/mL (reported as '0.3 yg/mL' in the original source, interpreted as a typographical error for μg/mL) [1]. This value represents the threshold concentration at which antimicrobial activity is observed across multiple organism classes. While no direct comparator MIC data for nemotin or odyssic acid is available from the same study, this low concentration suggests that nemotinic acid is a potent broad-spectrum agent suitable for initial screening applications.

MIC Broad-spectrum Antimicrobial

Physicochemical and Stability Differentiation: Free Carboxylic Acid vs. Lactone

The structural distinction between nemotinic acid (free carboxylic acid) and nemotin (γ-lactone) has profound implications for physicochemical behavior. Nemotinic acid, as an organic acid, can form salts and chelate metal ions, enhancing aqueous solubility under basic conditions and enabling purification via acid-base extraction [1]. In contrast, nemotin is a neutral lactone with limited aqueous solubility but greater stability toward hydrolysis. Furthermore, nemotin is known to undergo pH- and temperature-dependent isomerization to nemotin A, whereas the acid form may exhibit different degradation pathways [2]. The carboxylic acid moiety also provides a synthetic handle for derivatization (e.g., amide or ester formation) that is absent in the lactone.

Stability Solubility Metal-chelating

In Vivo Toxicity: Acute Toxicity Following Injection in Murine Model

Early pharmacological evaluation reported that 'Injns. of nemotinic acid were toxic to white mice' [1]. The specific dose, route of administration, and observed toxicological endpoints were not detailed in the abstract, but this observation establishes that nemotinic acid exhibits acute in vivo toxicity, a feature that may differentiate it from less toxic polyacetylenes or synthetic analogs. Comparable toxicity data for nemotin or odyssic acid in the same study were not provided, limiting direct comparison. However, this toxicity profile is relevant for researchers considering in vivo efficacy studies or assessing the compound's potential as a lead for antibiotic development.

Toxicity In vivo Mouse model

Accessibility: Fermentation-Derived Natural Product vs. Multi-Step Chemical Synthesis

Nemotinic acid is produced naturally via submerged fermentation of Basidiomycete strains (Poria corticola, P. tenuis, and fungus B-841) [1]. This biosynthetic route yields the compound as part of a mixture with related polyacetylenes, requiring chromatographic separation. In contrast, its lactone analog nemotin has been the subject of enantioselective total synthesis efforts, with the first complete synthesis reported in 2010 using L-glutamic acid as a chiral pool starting material to establish the (4S,5aS) absolute configuration [2]. No comparable total synthesis of nemotinic acid has been documented in the primary literature, making fermentation the primary source for procurement.

Fermentation Synthesis Natural product

Nemotinic Acid (539-98-0): Recommended Research Applications Based on Evidence


Primary Antibacterial Screening Libraries Requiring Broad-Spectrum Activity

Given its demonstrated activity against Gram-positive bacteria, mycobacteria, and fungi at a limiting concentration of 0.3 μg/mL [1], nemotinic acid is a suitable candidate for inclusion in broad-spectrum antimicrobial screening panels. Its favorable antibacterial potency relative to nemotin [2] and its availability as a fermentation-derived natural product make it a practical choice for high-throughput screening campaigns targeting novel antibiotic leads.

Structure–Activity Relationship (SAR) Studies on Polyacetylene Functional Groups

The presence of a free carboxylic acid group in nemotinic acid, in contrast to the lactone in nemotin and the methyl homologue odyssic acid, provides a key structural variable for SAR investigations [1]. Researchers can employ nemotinic acid to probe the contribution of the carboxyl moiety to antibacterial potency, antifungal selectivity, metal chelation, and aqueous solubility, thereby guiding the design of semisynthetic analogs with improved pharmacological properties.

Natural Product Biosynthesis and Fermentation Optimization

Nemotinic acid is produced via submerged fermentation of Basidiomycete cultures (Poria spp. and fungus B-841) [1]. This makes it a valuable model compound for studying polyacetylene biosynthesis in higher fungi and for optimizing fermentation conditions to increase yield. The compound's structural relationship to odyssic acid and nemotin also allows comparative biosynthetic studies to elucidate the enzymatic steps leading to chain-length variation and lactonization.

Toxicological Assessment and Safety Profiling of Polyacetylene Antibiotics

The reported acute toxicity of nemotinic acid upon injection in mice [1] positions it as a reference compound for evaluating the in vivo safety profile of polyacetylene antibiotics. Comparative toxicity studies with nemotin, odyssic acid, and synthetic analogs can help identify structural features associated with toxicity and guide medicinal chemistry efforts toward safer derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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